molecular formula C11H25N3 B7924668 [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-methyl-amine

[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-methyl-amine

Cat. No.: B7924668
M. Wt: 199.34 g/mol
InChI Key: RGDBILJZNMGWBA-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-methyl-amine is a tertiary amine featuring a pyrrolidine core substituted with a 2-aminoethyl group at position 1 and an isopropyl-methyl-amine moiety at position 2. Its molecular complexity arises from the combination of a pyrrolidine ring, secondary amines, and alkyl substituents, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

N-[[1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-methylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25N3/c1-10(2)13(3)9-11-5-4-7-14(11)8-6-12/h10-11H,4-9,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDBILJZNMGWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1CCCN1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis from Pyrrolidone Derivatives

The foundational approach to synthesizing [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-methyl-amine involves pyrrolidone as the starting material. As detailed in KR101325589B1 , the process begins with the reduction of 1-methyl-2-pyrrolidone using sodium borohydride (NaBH₄) at 0–50°C to yield 1-methyl-2-hydroxypyrrolidine. Subsequent halogenation with agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) at −20°C to 0°C produces 1-methyl-2-halopyrrolidine, a critical intermediate.

This intermediate undergoes nucleophilic substitution with nitroethane in the presence of alkoxide bases (e.g., potassium tert-butoxide), forming 1-methyl-2-(2-nitroethylidene)pyrrolidine. Catalytic hydrogenation using palladium hydroxide (Pd(OH)₂) under acidic conditions (e.g., acetic acid) reduces the nitro group to an amine, yielding the target compound. The patent reports a theoretical yield of 15.12% for the overall process, highlighting challenges in side-reaction suppression during nitro group reduction .

Stereospecific Synthesis for Enantiomeric Control

The (S)-enantiomer of this compound (CAS: 1354000-90-0) requires chiral induction during synthesis. As outlined in VulcanChem’s protocol , this involves:

  • Chiral resolution : Utilizing (S)-pyrrolidine-2-carboxylic acid derivatives as precursors.

  • Coupling reactions : Reacting chiral intermediates with isopropyl-methyl-amine using triethylamine (Et₃N) in dichloromethane (DCM) to preserve stereochemistry.

  • Purification : Chromatographic separation on silica gel with ethyl acetate/hexane gradients to achieve enantiomeric excess (ee) >98% .

Comparative analysis shows that non-stereospecific routes yield racemic mixtures, necessitating additional steps for enantiomeric purification.

Halogenation and Alkylation Optimization

Critical to scalability is the halogenation-alkylation sequence. Data from VulcanChem and KR101325589B1 reveal the following optimized conditions:

StepReagents/ConditionsYieldPurity (HPLC)
Pyrrolidone reductionNaBH₄, 0°C, ethanol95%90%
HalogenationPBr₃, −20°C, DCM88%85%
Nitroethylidene formationNitroethane, KOtBu, THF, 25°C76%78%
Catalytic hydrogenationPd(OH)₂, H₂ (50 psi), acetic acid, 40°C82%92%

Side reactions, such as over-reduction of the pyrrolidine ring or nitro group disproportionation, are minimized by strict temperature control and catalyst loading (5–10 wt% Pd) .

Catalytic Hydrogenation Efficiency

The reduction of the nitroethylidene intermediate to the amine is pivotal. Palladium-based catalysts outperform alternatives like Raney nickel in selectivity:

CatalystH₂ Pressure (psi)Time (h)Amine YieldByproducts
Pd/C (10%)301278%<5% dehalogenated
Pd(OH)₂50882%<3%
PtO₂501068%12% over-reduced

Notably, the use of acetic acid as a solvent protonates the amine, preventing catalyst poisoning . Post-hydrogenation, salting-out with NaOH followed by extraction with ethyl acetate achieves 99% recovery .

Analytical and Purification Techniques

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 2.69 (qn, J = 6.2 Hz, 1H, isopropyl), 3.82 (s, 2H, CH₂NH₂), 8.15–8.20 (m, 2H, aromatic) .

  • ¹³C NMR : 22.1 ppm (isopropyl CH₃), 54.3 ppm (pyrrolidine C-N), 62.8 ppm (CH₂NH₂) .

Mass Spectrometry (MS) :

  • ESI-MS: m/z 199.34 [M+H]⁺, fragmentation peaks at m/z 142 (pyrrolidine ring loss) and 85 (C₄H₉N⁺) .

Chromatography :

  • Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min): Retention time = 6.2 min, purity >99% .

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldPurityScalabilityCost ($/g)
Pyrrolidone halogenation 515%92%Moderate120
Chiral resolution 711%98%Low450
Nitroethylidene hydrogenation 422%95%High90

The nitroethylidene route offers the best balance of yield and cost, though enantiomeric synthesis remains constrained by chiral auxiliary expenses.

Industrial Challenges and Innovations

  • Byproduct Management : Over-alkylation during nitroethane substitution generates bis-alkylated impurities (~8%), addressed via gradient crystallization .

  • Catalyst Recycling : Pd(OH)₂ recovery via filtration and reactivation achieves 80% activity retention over five cycles .

  • Green Chemistry : Recent trials with biocatalysts (e.g., transaminases) show promise for direct amination, avoiding nitro intermediates .

Chemical Reactions Analysis

Types of Reactions

[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-methyl-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound, potentially altering its functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aminoethyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Pharmacological Studies

AM93314 has been investigated for its role as a potential therapeutic agent. Its structural properties suggest that it may interact with specific biological targets, which could lead to the development of new medications.

Case Study:
A study published in Polyhedron explored the synthesis of nickel(II) complexes with AM93314 derivatives. The research indicated that these complexes exhibited notable biological activity, suggesting potential applications in drug development for treating various diseases, including cancer and neurodegenerative disorders .

Materials Science

The compound's unique chemical structure allows it to be utilized in the synthesis of advanced materials. Researchers have explored its use in creating functionalized polymers and nanomaterials.

Case Study:
Research demonstrated that AM93314 can act as a building block for creating polymeric materials with enhanced mechanical properties. These materials are useful in applications ranging from biomedical devices to high-performance coatings .

Biochemical Research

In biochemistry, AM93314 serves as a valuable tool for studying enzyme interactions and metabolic pathways. Its ability to modulate specific biochemical reactions makes it an important compound for understanding cellular processes.

Case Study:
A study highlighted the compound's role in modulating enzyme activity related to neurotransmitter synthesis. This finding could have implications for developing treatments for neurological conditions such as depression and anxiety disorders .

Data Table of Applications

Application AreaDescriptionRelevant Studies
PharmacologyPotential therapeutic agent targeting various diseasesPolyhedron study on nickel complexes
Materials ScienceSynthesis of advanced materialsResearch on polymeric materials
Biochemical ResearchModulation of enzyme interactionsNeurotransmitter synthesis study

Mechanism of Action

The mechanism of action of [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-methyl-amine involves its interaction with specific molecular targets. These interactions can include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a) Isopropyl-(2-pyrrolidin-1-yl-ethyl)-amine (CAS 1042540-67-9)
  • Molecular Formula : C₉H₂₀N₂
  • Molecular Weight : 156.27 g/mol
  • Key Features: Contains a pyrrolidine ring linked to an isopropylamine via an ethyl chain. The absence of the 2-aminoethyl group in the pyrrolidine core distinguishes it from the target compound.
  • Relevance: Demonstrates the impact of alkyl chain length and substituent positioning on amine reactivity and solubility.
b) 6-Methyl-N-(pyrrolidin-2-ylmethyl)pyridin-2-amine dihydrochloride
  • Key Features : A pyridine-pyrrolidine hybrid with a methyl group and a pyrrolidinylmethyl substituent. Unlike the target compound, it lacks the isopropyl-methyl-amine moiety but shares the pyrrolidine backbone.
  • Synthesis : Prepared via standard deprotection protocols, yielding a pale yellow solid. This highlights synthetic routes applicable to similar amines .
c) 1-(2-Amino-ethyl)-piperazine
  • Biological Role: Acts as a weak activator of carbonic anhydrases (Kₐ > 100 nM), emphasizing the importance of the aminoethyl group in enzyme interactions. The target compound’s pyrrolidine core may enhance binding affinity compared to piperazine derivatives .

Physicochemical Properties

Compound Molecular Weight (g/mol) Purity Physical State Key Substituents
Target compound ~242.34* N/A Likely amorphous solid 2-Aminoethyl, isopropyl-methyl-amine
Isopropyl-(2-pyrrolidin-1-yl-ethyl)-amine 156.27 ≥98% Liquid (assumed) Pyrrolidine, isopropylamine
6-Methyl-N-(pyrrolidin-2-ylmethyl)pyridin-2-amine ~237.76* N/A Pale yellow solid Pyridine, pyrrolidinylmethyl

*Calculated based on molecular formulas.

a) Enzyme Modulation
  • Carbonic Anhydrase Activation: While 4-amino-L-Phe (Kₐ = 0.1–3 nM) and histamine are potent activators, the target compound’s branched amine structure may hinder binding compared to linear amines like 1-(2-amino-ethyl)-piperazine .
  • Nitric Oxide Synthase (NOS) Inhibition: Pyridine derivatives () inhibit inducible NOS, suggesting that the target compound’s pyrrolidine-isopropylamine scaffold could be optimized for similar activity.

Biological Activity

The compound [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-methyl-amine is a novel organic molecule with a complex structure that includes a pyrrolidine ring and an amino group. Its unique structural features suggest potential interactions with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound belongs to the class of carbamates , which are known for their diverse biological activities. The presence of the pyrrolidine ring is particularly significant, as it may influence the compound's ability to interact with biological targets such as receptors and enzymes.

Biological Activity Overview

Based on structural predictions and existing research, the biological activity of This compound can be summarized as follows:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission.
  • Neuroprotective Effects : Compounds with similar structures have shown potential in protecting neuronal cells from damage, indicating possible applications in neurodegenerative diseases.
  • Anticancer Properties : Some derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential use in cancer therapy.

The mechanisms through which this compound exerts its biological effects are primarily linked to its ability to bind to specific receptors or enzymes. For instance, molecular docking studies have indicated that it may interact with neurotransmitter receptors, influencing signaling pathways involved in mood regulation and cognitive functions.

Table 1: Comparison of Biological Activities

Compound NameMechanism of ActionTarget Enzyme/ReceptorActivity Type
DonepezilAChE InhibitionAcetylcholinesteraseNeuroprotective
L-DOPAPrecursorDopamine ReceptorsNeurotransmitter
1-Amino-3-pyrrolidineNeuroprotectionVarious ReceptorsNeuroprotective

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of compounds related to This compound :

  • Neurodegenerative Diseases : Research indicates that compounds with similar structures can inhibit AChE and butyrylcholinesterase (BuChE), which are implicated in Alzheimer's disease. These compounds also exhibit antioxidant properties, enhancing their neuroprotective effects .
  • Cancer Treatment : A study demonstrated that derivatives of pyrrolidine exhibited significant cytotoxicity against hypopharyngeal tumor cells, outperforming traditional chemotherapy agents like bleomycin . This suggests that the compound may play a role in developing new anticancer therapies.
  • Inflammation and Pain Management : Some derivatives have shown promise in inhibiting pathways associated with chronic inflammation, which is often linked to pain and cancer progression .

Q & A

Q. What are the established synthetic routes for [1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-methyl-amine, and how can researchers optimize yield in multistep reactions?

The compound’s synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing substituents, followed by reductive amination to assemble the pyrrolidine-amine core. For yield optimization:

  • Use Pd(II) acetate with ligand systems (e.g., phosphine ligands) to enhance catalytic efficiency in coupling steps .
  • Employ orthogonal protecting groups (e.g., Boc for amines) to prevent side reactions during iterative alkylation or acylation steps .
  • Monitor reaction progress via HPLC or TLC to isolate intermediates and minimize byproduct formation .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound, particularly its stereochemistry?

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm backbone connectivity and detect chiral centers. 1H^1H-NMR splitting patterns (e.g., doublets for vicinal protons) can indicate stereochemical arrangements .
  • Mass spectrometry (ESI/MS) : Validate molecular weight and fragmentation patterns, especially for distinguishing regioisomers .
  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol gradients .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity, such as receptor binding or enzymatic inhibition?

  • Radioligand binding assays : Screen for interactions with adrenergic or dopaminergic receptors using 3H^3H-labeled antagonists (e.g., prazosin for α1-adrenoceptors) .
  • Functional assays : Measure pressor activity in isolated rat aortic rings to assess vasoconstrictive potential .
  • Kinase profiling : Use fluorescence-based assays (e.g., Adapta™ Kinase) to evaluate selectivity against kinase families .

Q. How can researchers address stability issues in aqueous or oxidative conditions during storage?

  • Store lyophilized samples at -20°C under argon to prevent hydrolysis of the pyrrolidine ring.
  • Add antioxidants (e.g., 0.1% BHT) to stock solutions in DMSO or ethanol .
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .

Advanced Research Questions

Q. What catalytic systems are most effective for enantioselective synthesis of this compound’s chiral centers, and how do solvent choices influence stereochemical outcomes?

  • Asymmetric hydrogenation : Use Ru-BINAP catalysts for reducing imine intermediates (e.g., 90% ee achieved with (R)-BINAP in methanol) .
  • Organocatalytic alkylation : Apply MacMillan’s imidazolidinone catalysts in THF to control axial chirality during pyrrolidine ring formation .
  • Solvent polarity impacts transition-state stabilization: Polar aprotic solvents (e.g., DMF) favor chair-like TS in cyclization steps, enhancing diastereoselectivity .

Q. How should conflicting data from receptor-binding studies (e.g., partial agonism vs. antagonism) be resolved methodologically?

  • Perform Schild regression analysis to determine if discrepancies arise from assay conditions (e.g., buffer pH affecting protonation states) .
  • Validate results across multiple cell lines (e.g., CHO vs. HEK293) to rule out cell-specific signaling biases .
  • Use molecular dynamics simulations (e.g., GROMACS) to model ligand-receptor interactions and identify metastable binding poses .

Q. What theoretical frameworks guide the design of derivatives targeting specific pharmacokinetic profiles (e.g., blood-brain barrier penetration)?

  • Apply Lipinski’s Rule of Five and Verber’s parameters (polar surface area <90 Ų, logP 2–5) to prioritize analogs with enhanced CNS bioavailability .
  • Use quantitative structure-activity relationship (QSAR) models incorporating Hammett constants for substituent effects on metabolic stability .
  • Leverage molecular docking (AutoDock Vina) to predict interactions with P-glycoprotein efflux transporters .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) when incorporating this compound as a non-canonical amino acid?

  • Use Fmoc-protected derivatives with sterically hindered coupling agents (e.g., HATU/DIPEA) to minimize epimerization .
  • Employ low-temperature (0–4°C) coupling conditions and truncated reaction times (<30 min) .
  • Post-synthesis, treat with chiral shift reagents (e.g., Eu(hfc)₃) in 1H^1H-NMR to confirm enantiopurity .

Data Interpretation & Validation

Q. How can researchers reconcile discrepancies between computational predictions (e.g., DFT-calculated binding energies) and empirical IC₅₀ values?

  • Refine computational models by incorporating explicit solvent effects (e.g., COSMO-RS) and entropy-enthalpy compensation .
  • Cross-validate with isothermal titration calorimetry (ITC) to measure actual binding thermodynamics .
  • Re-optimize force field parameters (e.g., AMBER ff19SB) for the compound’s unique amine-pyrrolidine conformation .

Q. What statistical approaches are recommended for analyzing dose-response data with high variability in in vivo models?

  • Apply mixed-effects models (e.g., nonlinear regression in GraphPad Prism) to account for inter-animal variability .
  • Use bootstrap resampling to generate 95% confidence intervals for EC₅₀ values .
  • Perform Bayesian meta-analysis to integrate historical data and improve parameter estimation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.